
Pentachlorobenzene
Overview
Description
Pentachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6HCl5. It consists of a benzene ring substituted with five chlorine atoms. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. Historically, this compound was used in various industrial applications, including as an intermediate in the production of pesticides and as a component in polychlorinated biphenyl mixtures. due to its environmental impact, its use has been significantly restricted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzene can be synthesized through the chlorination of benzene. The process involves the substitution of hydrogen atoms in the benzene ring with chlorine atoms. This reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of other chlorinated compounds, such as carbon tetrachloride and hexachlorobenzene. The compound is extracted through distillation and crystallization processes. Direct production of pure this compound is not practical due to the simultaneous formation of other chlorinated byproducts .
Chemical Reactions Analysis
Types of Reactions: Pentachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form lower chlorinated benzenes.
Oxidation Reactions: It can be oxidized to form chlorinated phenols and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Substitution: Formation of compounds like pentachlorophenol.
Reduction: Formation of tetrachlorobenzene and trichlorobenzene.
Oxidation: Formation of chlorinated phenols and quinones.
Scientific Research Applications
Chemical Properties and Background
Pentachlorobenzene is a colorless solid at room temperature, with the molecular formula and a CAS number of 608-93-5. It is known for its high degree of chlorination, which contributes to its stability and persistence in the environment.
Toxicological Research
1. Toxicity Studies:
this compound has been extensively studied for its toxicological effects. Research indicates that it can induce liver enzyme activity similar to phenobarbital, affecting metabolic processes in mammals. In studies involving F344/N rats and B6C3F1 mice, PeCB exposure resulted in dose-related renal lesions and altered liver function markers, indicating potential nephrotoxicity and hepatotoxicity .
2. Bioaccumulation Studies:
PeCB exhibits significant bioaccumulation potential in aquatic organisms. Laboratory studies demonstrated that it has a higher bioconcentration factor compared to other chlorinated benzenes when tested on species like guppies and rainbow trout . This property raises concerns about its impact on food chains and ecosystems.
Environmental Applications
1. Biodegradation Research:
Recent studies have focused on the microbial biodegradation of this compound. The compound's persistence in the environment necessitates understanding how it can be broken down by microorganisms. Research indicates that specific bacteria can dechlorinate PeCB, making it less toxic .
2. Soil and Water Contamination Studies:
this compound is often found as a contaminant in soil and water due to historical industrial use. Its detection in various foodstuffs highlights the need for ongoing monitoring and remediation efforts .
Industrial Applications
1. Intermediate in Chemical Synthesis:
Historically, this compound was used as an intermediate in the synthesis of other chemicals, including pesticides and dyes . However, due to its toxicity and environmental persistence, many of these applications have been phased out or restricted.
2. Electrical Equipment:
PeCB has been used in mixtures with polychlorinated biphenyls (PCBs) in electrical equipment, although this practice has decreased significantly due to environmental regulations .
Case Study 1: Toxicity Assessment
A study conducted by the National Toxicology Program evaluated the long-term effects of this compound on rats over 13 weeks. The findings indicated significant liver enzyme induction and renal damage at higher doses, establishing a dose-response relationship that informs safety guidelines for exposure .
Case Study 2: Environmental Monitoring
Monitoring programs have detected this compound in various aquatic environments, leading to assessments of its impact on local wildlife. For instance, studies showed that fish exposed to contaminated waters exhibited altered physiological responses, which may affect their survival and reproduction rates .
Mechanism of Action
Pentachlorobenzene exerts its effects primarily through its persistence and bioaccumulation in the environment. It can accumulate in the fatty tissues of organisms, leading to long-term exposure and potential toxic effects. The compound can interfere with various biological processes, including enzyme function and cellular signaling pathways. Its high lipophilicity allows it to penetrate cell membranes and disrupt normal cellular functions .
Comparison with Similar Compounds
Pentachlorobenzene is part of the chlorobenzene family, which includes other compounds such as:
Hexachlorobenzene: Similar in structure but with six chlorine atoms. It is also a persistent organic pollutant with similar environmental concerns.
Tetrachlorobenzene: Contains four chlorine atoms and is less chlorinated than this compound.
Trichlorobenzene: Contains three chlorine atoms and is used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern and its intermediate position in the chlorination series of benzene. Its environmental persistence and bioaccumulation potential make it a compound of significant concern in environmental studies .
Biological Activity
Pentachlorobenzene (PeCB), a chlorinated aromatic hydrocarbon, has been studied extensively for its biological activity, particularly concerning its toxicity and potential effects on human health and the environment. This article synthesizes findings from various studies, highlighting its toxicological effects, metabolic pathways, and ecological impact.
- Chemical Formula : C₆HCl₅
- CAS Number : 608-93-5
- Molecular Weight : 265.3 g/mol
Acute and Chronic Toxicity
This compound exhibits significant acute toxicity, primarily affecting the liver, kidneys, and thyroid. Studies have reported:
- Liver Damage : Elevated levels of plasma alanine aminotransferase (ALT) indicate liver damage in exposed organisms .
- Renal Effects : In male rats, exposure led to dose-related renal lesions characterized by hyaline droplet accumulation and increased urinary protein concentration .
Table 1 summarizes the no-observed-adverse-effect levels (NOAELs) for various species:
Species | NOAEL (ppm) | Equivalent Dose (mg/kg bw/day) |
---|---|---|
Male Rats | 33 | 2.4 |
Female Rats | 330 | 24 |
Female Mice | 100 | 22 |
These findings suggest that PeCB is not genotoxic but may contribute to other forms of toxicity, including immunotoxicity .
Metabolism and Biodegradation
This compound undergoes metabolic transformation primarily in the liver. Key metabolites include pentachlorophenol and tetrachlorohydroquinone. Studies indicate that:
- Biodegradation : PeCB can be degraded by specific microbial strains under anaerobic conditions, leading to dechlorination .
- Metabolic Pathways : The major urinary metabolites identified in studies include tetrachlorophenol derivatives and mercaptotetrachlorophenol .
Case Study: Biodegradation by Microbial Strains
A notable case study involved the use of various microbial strains capable of degrading PeCB. The study highlighted:
- Microbial Diversity : Over 90% of the microbial data set comprises bacterial entries, with fungi accounting for a minimal proportion .
- Biodegradation Pathways : Specific pathways were identified for the breakdown of PeCB into less harmful compounds, emphasizing the potential for bioremediation strategies in contaminated environments.
Ecotoxicological Impact
This compound's persistence in the environment raises concerns regarding its bioaccumulation in aquatic and terrestrial ecosystems. Research findings indicate:
- Bioaccumulation Potential : PeCB accumulates significantly in adipose tissues of exposed organisms, with concentrations observed to be 1.5 to 2.2 times higher than dietary concentrations in rats .
- Toxicity to Aquatic Life : Comparative studies have shown that PeCB is lethal to various freshwater invertebrates, with lethal body residues being a critical measure of ecological risk .
Q & A
Basic Research Questions
Q. How do researchers quantify the environmental persistence of pentachlorobenzene in soil and aquatic systems?
Methodological Answer: Environmental persistence is assessed through soil/water sampling followed by gas chromatography-mass spectrometry (GC-MS) to measure degradation rates. Studies should account for factors like organic matter content (adsorption coefficient ) and photolytic stability. Half-life estimations under aerobic/anaerobic conditions are critical. For aquatic systems, sediment core analysis can track historical deposition patterns .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or GC-MS using a DB-5MS column are standard methods. Internal standards (e.g., -labeled PeCB) improve quantification accuracy. Quality control requires spiked recovery tests and adherence to EPA Method 8270C for semi-volatile compounds .
Q. How is this compound’s volatility measured in laboratory settings?
Methodological Answer: Use headspace gas analysis or dynamic vapor sorption (DVS) systems to determine Henry’s Law constants. Temperature-controlled chambers simulate environmental conditions, while gas-phase sampling with Tenax® tubes captures volatilization rates. Data should be cross-referenced with thermodynamic models .
Advanced Research Questions
Q. What experimental designs address contradictions in PeCB’s reported toxicity mechanisms?
Methodological Answer: Discrepancies in toxicity data (e.g., endocrine disruption vs. hepatotoxicity) require comparative in vitro assays (e.g., receptor-binding studies for thyroid hormones) and in vivo models (e.g., rodent exposure studies with histopathological analysis). Dose-response curves and transcriptomic profiling (RNA-seq) can resolve mechanistic ambiguities .
Q. How do researchers model PeCB’s long-range atmospheric transport potential?
Methodological Answer: Apply fugacity models (e.g., TaPL3) incorporating physicochemical properties (vapor pressure: 0.12 Pa at 25°C; log : 5.0). Validate with field data from Arctic monitoring stations, where PeCB’s presence indicates persistent organic pollutant (POP) behavior under the Stockholm Convention .
Q. What methodologies identify PeCB’s unintentional production sources in industrial processes?
Methodological Answer: Conduct emission inventories in industries producing chlorinated solvents (e.g., tetrachloroethylene). Use chemical fingerprinting (congener-specific analysis) to distinguish PeCB byproducts from intentional synthesis. Mass balance studies in incineration facilities can quantify formation during waste combustion .
Q. How do thermodynamic properties of PeCB, such as heat capacity, inform risk assessment models?
Methodological Answer: Adiabatic calorimetry (e.g., heat capacity measurements at 367.5–436.9 K) provides data for thermodynamic databases. These values refine predictive models (e.g., QSAR) for PeCB’s behavior in thermal degradation scenarios, such as wildfires or industrial accidents .
Q. What strategies reconcile conflicting data on PeCB’s bioaccumulation in aquatic vs. terrestrial food webs?
Methodological Answer: Comparative trophic magnification studies using stable isotope analysis (δ) in paired aquatic (fish) and terrestrial (soil invertebrates) ecosystems. Lipid-normalized concentrations and biota-sediment accumulation factors (BSAFs) clarify biomagnification potential .
Regulatory and Interdisciplinary Questions
Q. How do global regulatory frameworks influence PeCB research priorities?
Methodological Answer: Review Annexes of the Stockholm Convention to identify monitoring obligations. Prioritize studies on PeCB’s presence as a contaminant in pesticides (e.g., quintozene) and legacy products (e.g., transformer fluids). Collaborate with national agencies (e.g., Environment Canada) to align with regulatory data gaps .
Q. What interdisciplinary approaches improve remediation strategies for PeCB-contaminated sites?
Methodological Answer: Combine microbial degradation assays (e.g., Dehalococcoides spp. activity) with phytoremediation trials using hyperaccumulator plants (e.g., Cucurbita pepo). Monitor intermediate metabolites (e.g., tetrachlorobenzenes) via LC-QTOF-MS to assess pathway efficiency .
Properties
IUPAC Name |
1,2,3,4,5-pentachlorobenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6HCl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
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InChI Key |
CEOCDNVZRAIOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
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Molecular Formula |
C6HCl5 | |
Record name | PENTACHLOROBENZENE | |
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Record name | PENTACHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID7024247 | |
Record name | Pentachlorobenzene | |
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Molecular Weight |
250.3 g/mol | |
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Physical Description |
Pentachlorobenzene appears as white crystals. (NTP, 1992), Liquid, Clear to white crystals with a characteristic odor; [ICSC], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
531 °F at 760 mmHg (NTP, 1992), 277 °C, 275-277 °C | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.831 mg/L at 25 °C, In water, 0.18 to 1.34 mg/L at 22-25 °C, Insoluble in ethanol; slightly soluble in ether, benzene, chloroform and carbon disulfide, Solubility in water: none | |
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Density |
1.8342 (NTP, 1992) - Denser than water; will sink, 1.8342 at 16.5 °C, Liquid density: 1.609 g/cu cm at 84 °C, Relative density (water = 1): 1.8 | |
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Vapor Density |
Relative vapor density (air = 1): 8.6 | |
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Vapor Pressure |
0.0065 [mmHg], 0.002 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: ~ 2 | |
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Color/Form |
Colorless needles, White crystalline solid | |
CAS No. |
608-93-5 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
187 °F (NTP, 1992), 86 °C | |
Record name | PENTACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PENTACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.